molecular formula C11H9N3O2 B14438112 (1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- CAS No. 75020-35-8

(1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl-

Cat. No.: B14438112
CAS No.: 75020-35-8
M. Wt: 215.21 g/mol
InChI Key: PBGCGRCZLKCOCC-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- is a heterocyclic compound that combines the structural features of benzopyran, triazole, and ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one: A similar compound without the dimethyl substitution.

    Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6-methyl-: A compound with a single methyl substitution.

Uniqueness

The presence of two methyl groups in (1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- imparts unique chemical and physical properties, making it distinct from its analogs. These substitutions can affect its reactivity, stability, and biological activity.

Properties

CAS No.

75020-35-8

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6,7-dimethyl-2H-chromeno[2,3-d]triazol-9-one

InChI

InChI=1S/C11H9N3O2/c1-5-3-7-8(4-6(5)2)16-11-9(10(7)15)12-14-13-11/h3-4H,1-2H3,(H,12,13,14)

InChI Key

PBGCGRCZLKCOCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=NNN=C3C2=O

Origin of Product

United States

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